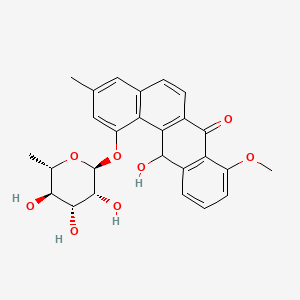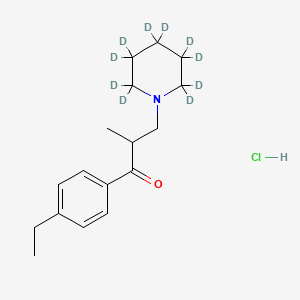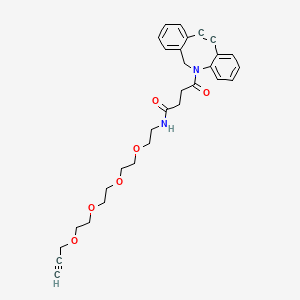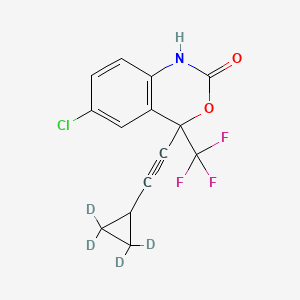
Saccharothrixin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saccharothrixin K is a glycosylated saccharothrixin, a type of aromatic polyketide produced by the rare marine actinomycete Saccharothrix sp. This compound has shown moderate inhibition against Helicobacter pylori and Staphylococcus aureus . This compound is part of a family of compounds known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Saccharothrixin K involves the biosynthetic gene cluster from Saccharothrix sp. This cluster encodes several distinct subclasses of oxidoreductases, which are crucial for the production of polycyclic aromatic polyketides with unusual redox modifications
Industrial Production Methods
Industrial production of this compound would likely involve fermentation processes using Saccharothrix sp. strains. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, would be essential to maximize yield. Genetic engineering techniques could also be employed to enhance the production of this compound by overexpressing key biosynthetic genes.
Analyse Des Réactions Chimiques
Types of Reactions
Saccharothrixin K undergoes various chemical reactions, including glycosylation, oxidation, and reduction. These reactions are facilitated by the enzymes encoded in its biosynthetic gene cluster .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glycosyl donors. The specific conditions for these reactions depend on the desired modifications and the enzymes involved.
Major Products
The major products formed from the reactions involving this compound include various glycosylated derivatives and oxidized or reduced forms of the compound. These products can exhibit different biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Saccharothrixin K involves its interaction with bacterial cell membranes. The glycosylated structure of the compound allows it to bind to specific targets on the bacterial surface, disrupting membrane integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
. These compounds share similar biosynthetic pathways and structural features but differ in their specific glycosylation patterns and biological activities. Saccharothrixin K is unique due to its specific glycosylation, which contributes to its moderate antibacterial activity .
Propriétés
Formule moléculaire |
C26H26O8 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1 |
Clé InChI |
QGBUJDIYJGZTSW-NEQZVEPQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)



![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)


![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
